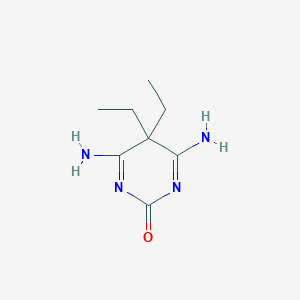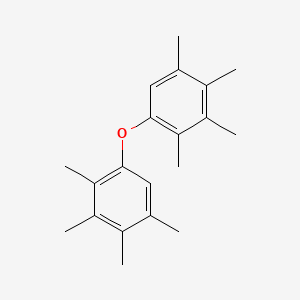
1,1'-Oxybis(2,3,4,5-tetramethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Oxybis(2,3,4,5-tetramethylbenzene) is an organic compound with the molecular formula C20H26O It is a derivative of tetramethylbenzene, where two tetramethylbenzene units are connected through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) can be synthesized through the reaction of 2,3,4,5-tetramethylphenol with a suitable dehydrating agent. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,1’-Oxybis(2,3,4,5-tetramethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) involves its interaction with molecular targets through its aromatic rings and ether linkage. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules.
類似化合物との比較
- 1,2,3,4-Tetramethylbenzene (Prehnitene)
- 1,2,3,5-Tetramethylbenzene (Isodurene)
- 1,2,4,5-Tetramethylbenzene (Durene)
Comparison: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) is unique due to the presence of the ether linkage connecting two tetramethylbenzene units This structural feature imparts different chemical and physical properties compared to its isomers
特性
CAS番号 |
62787-19-3 |
|---|---|
分子式 |
C20H26O |
分子量 |
282.4 g/mol |
IUPAC名 |
1,2,3,4-tetramethyl-5-(2,3,4,5-tetramethylphenoxy)benzene |
InChI |
InChI=1S/C20H26O/c1-11-9-19(17(7)15(5)13(11)3)21-20-10-12(2)14(4)16(6)18(20)8/h9-10H,1-8H3 |
InChIキー |
JCOUALARZIOEOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)OC2=C(C(=C(C(=C2)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)

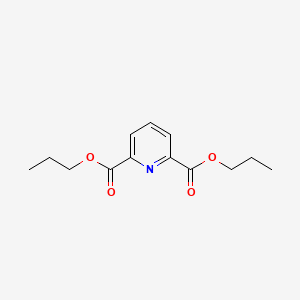
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
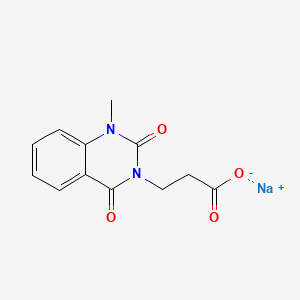

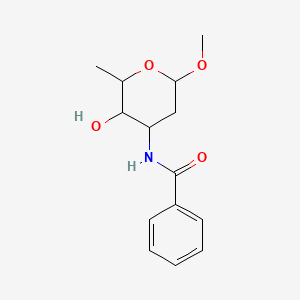

![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)


![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)

